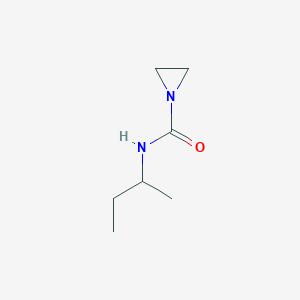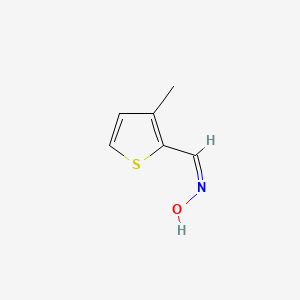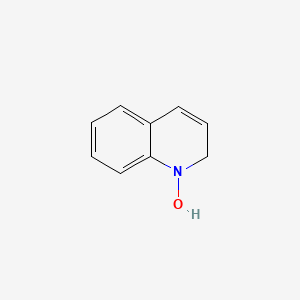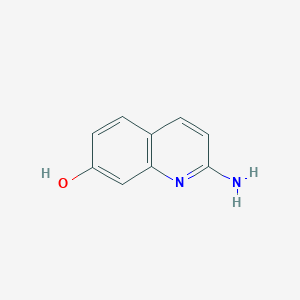
(3,5-Difluorofuran-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Difluorofuran-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with two fluorine atoms at the 3 and 5 positions, and a boronic acid group at the 2 position. This compound is of significant interest in organic synthesis, particularly in the context of cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluorofuran-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the electrophilic borylation of an aryl Grignard reagent prepared from an aryl bromide by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride complex. The reaction is performed at low temperatures to prevent over-alkylation .
Industrial Production Methods
Industrial production methods for boronic acids often involve the use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This allows for the synthesis of various compounds following a reaction sequence of halogen/lithium exchange and electrophilic quench. The process is efficient and can achieve high throughput .
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Difluorofuran-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Chan-Lam Coupling: This reaction involves the coupling of the boronic acid with an amine or alcohol in the presence of a copper catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used in these reactions.
Major Products
The major products formed from these reactions are typically biaryl compounds or substituted furans, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
(3,5-Difluorofuran-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mecanismo De Acción
The mechanism of action of (3,5-Difluorofuran-2-yl)boronic acid in cross-coupling reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium or copper catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the metal catalyst, which then facilitates the coupling reaction.
Comparación Con Compuestos Similares
Similar Compounds
(3,5-Difluorophenyl)boronic acid: Similar in structure but with a phenyl ring instead of a furan ring.
(3,4-Difluorophenyl)boronic acid: Another similar compound with fluorine atoms at the 3 and 4 positions on a phenyl ring.
Uniqueness
(3,5-Difluorofuran-2-yl)boronic acid is unique due to the presence of the furan ring, which imparts different electronic and steric properties compared to phenyl rings. This can lead to different reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.
Propiedades
Fórmula molecular |
C4H3BF2O3 |
|---|---|
Peso molecular |
147.87 g/mol |
Nombre IUPAC |
(3,5-difluorofuran-2-yl)boronic acid |
InChI |
InChI=1S/C4H3BF2O3/c6-2-1-3(7)10-4(2)5(8)9/h1,8-9H |
Clave InChI |
OKRHDIMXJCUSEA-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(O1)F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol](/img/structure/B11921881.png)




![3,3a,4,6,7,7a-hexahydro-2H-pyrano[3,4-c]pyrrol-1-one](/img/structure/B11921929.png)
![1-(Pyrazolo[1,5-a]pyridin-7-yl)ethanone](/img/structure/B11921930.png)
![4-Fluorobenzo[d]isoxazole](/img/structure/B11921933.png)


![7-Methyl-1-oxaspiro[3.5]nonane](/img/structure/B11921960.png)

![1-methylimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B11921979.png)
